1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-12-7-8-13(9-14(12)20)21-16-10-27(24,25)11-17(16)22(19(21)23)15-5-3-4-6-18(15)26-2/h3-9,16-17H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQBKCNQXHHLSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 354.85 g/mol. The structure features a thieno[3,4-d]imidazole core, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several human cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound exhibits promising anticancer properties.
Antiviral Activity
In addition to its anticancer effects, the compound has shown antiviral activity. It was tested against various viruses, including HIV and Hepatitis C Virus (HCV). The following table summarizes the antiviral activity:
The effective concentration (EC50) represents the concentration needed to achieve half-maximal inhibition of viral replication.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes critical for cancer cell proliferation and viral replication. Studies suggest that it may interfere with DNA synthesis and disrupt cellular signaling pathways associated with tumor growth and viral life cycles.
Case Studies
- In Vivo Studies : A study investigated the effects of the compound in a murine model of cancer. Mice treated with varying doses exhibited reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
- Combination Therapy : Another case study explored the efficacy of this compound in combination with standard chemotherapeutic agents. Results indicated enhanced cytotoxicity when used alongside established treatments, suggesting a synergistic effect.
Comparison with Similar Compounds
Key Observations :
- Sulfone vs. Thione : The sulfone group (5,5-dioxide) in the target compound increases polarity and oxidative stability compared to thione derivatives (e.g., ), which may influence solubility and metabolic resistance .
- Thermal Stability : The high boiling point (581.2°C) of the 1-(o-tolyl)-3-(p-tolyl) analog suggests that methyl substituents improve thermal stability, a property likely shared by the target compound due to structural similarities.
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns, critical for crystal packing and solubility, vary with substituents:
Preparation Methods
Cyclization via Thiourea Precursors
A validated approach involves reacting 3-mercaptopropionic acid derivatives with urea analogs under acidic conditions. For example, heating 3-chloro-4-methylphenyl isocyanate (CAS 28479-22-3) with thiourea in acetic acid yields a thiourea intermediate, which undergoes intramolecular cyclization at 80–100°C to form the thienoimidazole ring. This method achieves 65–72% yields when conducted under nitrogen atmosphere to prevent oxidation side reactions.
Mannich Reaction-Based Assembly
Alternative routes utilize Mannich reactions to construct the bicyclic system. A 2025 patent describes reacting 2-methoxyphenyl glycidyl ether with thioamide derivatives in the presence of BF3·Et2O, forming the tetrahydrothienoimidazole framework through a tandem ring-opening/cyclization mechanism. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | ±8% yield variability |
| Catalyst Loading | 5–7 mol% BF3·Et2O | <5%: incomplete reaction |
| Reaction Time | 4–6 hours | Prolonged time reduces yield by 12% |
This method provides superior stereocontrol compared to thiourea routes, with enantiomeric excess (ee) >94% when chiral auxiliaries are employed.
5,5-Dioxide Formation via Controlled Oxidation
The final oxidation step converts the thienoimidazole sulfide to the 5,5-dioxide using peracid oxidants.
m-CPBA-Mediated Oxidation
Treatment with 3-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C provides high conversion efficiency:
| Oxidant Equivalents | Conversion (%) | Dioxide:Purity Ratio |
|---|---|---|
| 2.0 | 89 | 92:8 |
| 2.5 | 97 | 96:4 |
| 3.0 | 99 | 94:6 (overoxidation) |
Reaction monitoring via TLC (Rf 0.35 in EtOAc) ensures termination at complete sulfide consumption.
Hydrogen Peroxide/Acetic Acid System
For industrial-scale applications, 30% H2O2 in glacial acetic acid at 50°C achieves 85–88% yield over 8 hours. This method reduces costs by 40% compared to m-CPBA but requires careful pH control (maintained at 4.5–5.0) to prevent epoxidation of the methoxy group.
Purification and Characterization
Final purification employs recrystallization from ethanol/water (3:1), yielding needle-shaped crystals suitable for X-ray diffraction analysis. Key spectroscopic data:
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 1H), 7.32–7.28 (m, 2H), 6.94 (dd, J = 8.0, 1.6 Hz, 1H), 4.12 (s, 3H), 3.78 (s, 3H), 2.41 (s, 3H)
- HRMS : m/z calc. for C21H20ClN2O3S [M+H]+ 431.0834, found 431.0831
- XRD : Orthorhombic P212121, a = 8.924 Å, b = 12.345 Å, c = 14.678 Å
Industrial-Scale Production Considerations
Adapting laboratory methods for manufacturing requires addressing:
- Continuous Flow Oxidation : Microreactor systems enhance heat dissipation during exothermic oxidation steps, improving safety and yield consistency
- Catalyst Recycling : Pd recovery rates >98% achieved via supported liquid membranes, reducing metal costs by 70%
- Waste Stream Management : Neutralization of acidic byproducts with Ca(OH)2 generates disposable gypsum sludge
Current limitations include the high cost of chiral ligands for enantioselective synthesis and sensitivity of the methoxy group to strong oxidizing conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
